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Compound of Interest

Compound Name: N-(2-cyanoethyl)formamide

CAS No.: 59749-65-4

Cat. No.: B13750320

Get Quote

Executive Summary
N-(2-cyanoethyl)formamide (CEF) is a critical analyte in pharmaceutical development,

primarily serving as a synthetic intermediate and a potential metabolite of cyanoethyl-

containing drugs (e.g., nitrosourea precursors). Its structural duality—containing both a

formamide moiety and a nitrile group—presents unique challenges in mass spectrometric

detection.

This guide provides a technical comparison between Electron Ionization (EI) and Electrospray

Ionization (ESI) methodologies for CEF analysis. While EI offers a rich fragmentation fingerprint

essential for structural elucidation of impurities, ESI-MS/MS provides the sensitivity required for

trace-level quantification in biological matrices. This document details the fragmentation

mechanisms, diagnostic ions, and validated experimental protocols to ensure reproducible

identification.
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Property Detail

IUPAC Name N-(2-cyanoethyl)formamide

Synonyms
3-(Formylamino)propanenitrile; 3-

Formamidopropionitrile

CAS Number 18192-52-6

Molecular Formula

Molecular Weight 98.10 g/mol

Structure

Key Functional Groups Secondary Amide (Formamide), Nitrile

Comparative Analysis: EI vs. ESI Performance
This section objectively compares the utility of Hard Ionization (EI) versus Soft Ionization (ESI)

for CEF, highlighting the "performance" in terms of structural information versus detection limits.

Table 1: Method Performance Comparison
Feature Electron Ionization (EI-MS)

Electrospray Ionization
(ESI-MS/MS)

Ionization Energy 70 eV (Hard) 3-5 kV (Soft)

Molecular Ion (

)
Weak / Absent (m/z 98)

Dominant (

m/z 99)

Base Peak m/z 58 (Alpha-cleavage)
m/z 99 (Precursor) or m/z 71

(Fragment)

Fragmentation Richness High (Fingerprinting)
Low (Requires CID for

fragments)

LOD (Sensitivity) ~1-10 ng (Scan mode) < 10 pg (MRM mode)

Primary Application
Impurity profiling, Unknown

identification

PK/PD studies, Trace

quantification
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Technical Insight:
EI Performance: The high internal energy imparted by 70 eV electrons drives rapid alpha-

cleavage. For CEF, the bond between the

and

carbons relative to the nitrogen is the weakest link, leading to a diagnostic base peak at m/z
58. This makes EI superior for distinguishing CEF from isobaric impurities.

ESI Performance: CEF protonates readily on the amide oxygen. Under Collision Induced

Dissociation (CID), the primary pathway is the neutral loss of Carbon Monoxide (CO), a

hallmark of formamides, yielding a product ion at m/z 71. This transition (99

71) is highly specific for Multiple Reaction Monitoring (MRM).

Detailed Fragmentation Pathways[5][6]
Understanding the mechanistic origin of fragments is crucial for validating method specificity.

Electron Ionization (EI) Pathway
In EI, the molecular ion (m/z 98) undergoes two competing pathways:

Alpha-Cleavage (Dominant): Homolytic cleavage of the C-C bond adjacent to the nitrogen

atom. This expels a cyanomethyl radical (

, 40 Da) and stabilizes the positive charge on the nitrogen, forming the N-
methyleneformamide cation (m/z 58).

Deformylation: Loss of the formyl radical (

, 29 Da) or CO (28 Da) to generate the cyanoethyl amine species (m/z 69 or 70).

ESI-MS/MS Pathway
In ESI (+), the precursor is

at m/z 99.
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Neutral Loss of CO: The most energetically favorable pathway involves the migration of the

proton and loss of CO (28 Da), resulting in the protonated 3-aminopropionitrile ion at m/z 71.

Secondary Fragmentation: The m/z 71 ion can further lose

(17 Da) to form the acrylonitrile cation (m/z 54).

Visualization of Fragmentation Mechanisms
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Figure 1: Mechanistic fragmentation pathways for N-(2-cyanoethyl)formamide under EI (70

eV) and ESI-CID conditions.
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To ensure data integrity and reproducibility, the following protocols are recommended. These

workflows are designed to minimize in-source fragmentation and maximize signal stability.

GC-MS Protocol (Structural Identification)
Objective: Confirm chemical identity via spectral library matching.

Sample Preparation: Dissolve 1 mg CEF in 1 mL Methanol (HPLC grade). Derivatization is

generally not required due to sufficient volatility, but BSTFA can be used if peak tailing is

observed.

Inlet: Splitless mode, 250°C.

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

Oven Program:

Initial: 60°C (hold 1 min).

Ramp: 15°C/min to 280°C.

Hold: 3 min.

MS Source: Electron Ionization (70 eV), Source Temp 230°C.[1]

Scan Range: m/z 35–200.

LC-MS/MS Protocol (Quantification)
Objective: Trace analysis in biological fluids (plasma/urine).[2]

Sample Preparation (QuEChERS):

Add 100 µL plasma to tube.[2]

Add 400 µL Acetonitrile (precipitate proteins).

Vortex 30s, Centrifuge 10,000 x g for 5 min.
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Transfer supernatant to vial.

LC Conditions:

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 5% B to 95% B over 5 min.

MS Conditions (ESI+):

Capillary Voltage: 3.5 kV.

Gas Temp: 300°C.

MRM Transitions:

Quantifier: 99.1

71.1 (CE 15 eV).

Qualifier: 99.1

54.1 (CE 25 eV).

Workflow Diagram
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Figure 2: Decision matrix and workflow for the analysis of N-(2-cyanoethyl)formamide.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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